4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
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Overview
Description
4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a benzothiazole ring fused to a piperazine ring, which is further substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkyl halide. The resulting benzothiazole intermediate is then reacted with piperazine to form the piperazine-benzothiazole conjugate. Finally, the thiophene moiety is introduced through a substitution reaction with thiophen-2-ylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using thiophen-2-ylamine and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced derivatives of the benzothiazole ring.
Substitution: Introduction of various substituents on the piperazine ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine: This compound shares the benzothiazole core but has a different substituent on the triazole ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Another derivative with anti-inflammatory properties.
Uniqueness: The presence of the thiophene moiety in 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide distinguishes it from other similar compounds, potentially contributing to its unique biological activities and applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to unlock its full potential and explore new avenues for its use.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-15(18-14-6-3-11-22-14)19-7-9-20(10-8-19)16-17-12-4-1-2-5-13(12)23-16/h1-6,11H,7-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMSJDZUMYAFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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